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Compound of Interest

(2-Propoxypyridin-3-yl)boronic
Compound Name: o
aci

Cat. No.: B169156

This technical guide provides an in-depth overview of (2-Propoxypyridin-3-yl)boronic acid, a
key building block in medicinal chemistry and organic synthesis. The document is intended for

researchers, scientists, and professionals in drug development, offering detailed information on
its properties, synthesis, and applications, with a focus on experimental protocols and reaction

mechanisms.

Compound Identification and Properties

(2-Propoxypyridin-3-yl)boronic acid is a substituted pyridylboronic acid derivative. Boronic
acids are a class of organoboron compounds that have become indispensable in modern
organic chemistry, particularly for the formation of carbon-carbon bonds.[1][2] The presence of
the pyridine ring and the boronic acid moiety makes this compound a versatile reagent in the
synthesis of complex molecules, including pharmaceutically active compounds.[3][4]

Table 1: Physicochemical and Identification Data
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Property Value Reference
CAS Number 1218790-85-2

Molecular Formula CsH12BNOs

Molecular Weight 181.00 g/mol [5]

SMILES CCCOC1=NC=CC=C1B(0)0  [5]

| Storage Conditions | Inert atmosphere, 2-8°C |[5] |

Synthesis Pathway and Protocol

The synthesis of pyridylboronic acids often involves a lithium-halogen exchange reaction on a
corresponding halopyridine, followed by quenching with a trialkyl borate. This establishes the
carbon-boron bond, which is then hydrolyzed to the desired boronic acid.
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Solvent: THF/Toluene

Reagent:
Start: 2-Propoxy-3-bromopyridine n-Butyllithium (n-BulLi)

Lithium-Halogen Exchange

(-78°C to -40°C)

Intermediate:
(2-Propoxypyridin-3-yl)lithium

Reagent:
Triisopropyl borate B(O-iPr)s3

Borylation

Intermediate:
Borate Ester Complex

Aqueous Workup / Hydrolysis
(e.g., HCI or NH4Cl)

Final Product:
(2-Propoxypyridin-3-yl)boronic acid

Click to download full resolution via product page

Caption: General synthesis workflow for (2-Propoxypyridin-3-yl)boronic acid.

This protocol is a representative method adapted from general procedures for preparing

pyridylboronic acids.[6][7]
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e Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen
atmosphere, add anhydrous tetrahydrofuran (THF) and toluene. Cool the solution to -78°C
using a dry ice/acetone bath.

o Starting Material: Add 2-propoxy-3-bromopyridine (1.0 eq) to the cooled solvent.

e Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the
temperature at -78°C. Stir the mixture for 1 hour. The reaction progress can be monitored by
TLC or LC-MS.

o Borylation: To the resulting solution of 3-lithiopyridine, add triisopropy! borate (1.2 eq)
dropwise, ensuring the temperature does not rise above -70°C.

e Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly
warm to room temperature and stir for 12-16 hours.

o Hydrolysis: Cool the mixture to 0°C and slowly quench by adding aqueous HCI (2M) or a
saturated solution of ammonium chloride until the pH is acidic (~pH 2-3).

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl
acetate (3x).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by recrystallization
or column chromatography to yield pure (2-Propoxypyridin-3-yl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of (2-Propoxypyridin-3-yl)boronic acid is its use as a nucleophilic
partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a
powerful method for constructing biaryl and heteroaryl structures, which are common motifs in
pharmaceuticals.[9]
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Base (e.g., K2COs, Cs2CO0s)

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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This general protocol outlines the coupling of (2-Propoxypyridin-3-yl)boronic acid with an
aryl bromide.

e Reaction Setup: In a Schlenk flask, combine (2-Propoxypyridin-3-yl)boronic acid (1.2 eq),
the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPhs)4 (0.05 eq), and a
base like potassium carbonate (2.0 eq).

o Solvent Addition: Add a degassed solvent mixture, for example, dioxane and water (4:1).

o Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an
inert gas (nitrogen or argon).

e Heating: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction by TLC or
LC-MS until the starting material is consumed (typically 4-24 hours).

o Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic
solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to
isolate the desired biaryl product.

Spectroscopic Characterization Protocols

Accurate spectroscopic analysis is essential to confirm the identity and purity of (2-
Propoxypyridin-3-yl)boronic acid. The following are standard protocols for acquiring key
spectral data.[10][11]

Table 2: Summary of Spectroscopic Characterization Methods
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. Sample
Technique . Instrument Purpose
Preparation

5-10 mg in 0.6 mL

of deuterated T hiah Structural
z or higher
1H and 3C NMR solvent (e.g., T " g " elucidation and
spectrometer.
DMSO-ds, g purity assessment.

Methanol-d4).

0.1 mg/mL in

methanol or ESI-TOF or Orbitrap ]
Mass Spectrometry o _ molecular weight and
acetonitrile, often with mass spectrometer.

Confirmation of

) ) formula.
formic acid.

| Infrared (IR) | Small amount of solid sample placed directly on the ATR crystal. | FT-IR
spectrometer with an ATR accessory. | Identification of functional groups (O-H, B-O, C=N). |

o Sample Preparation: Dissolve approximately 5-10 mg of (2-Propoxypyridin-3-yl)boronic
acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-de or Methanol-d4) in an NMR
tube. Methanol-d4 can be useful for simplifying spectra by exchanging with the acidic B(OH)2
protons.

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz).

e 1H NMR Acquisition: Acquire a one-dimensional proton spectrum with 16-32 scans and a
relaxation delay of 1-2 seconds. Reference the spectrum to the residual solvent peak.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower
sensitivity of the 13C nucleus, 1024-4096 scans with a relaxation delay of 2-5 seconds are
typically required.

o Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent
such as methanol or acetonitrile. A small amount of formic acid may be added to aid in
protonation for positive ion mode.

e Instrumentation: Use a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
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Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion
mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

Sample Preparation: Place a small amount of solid (2-Propoxypyridin-3-yl)boronic acid
directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an
ATR module.

Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply pressure to
ensure firm contact between the sample and the crystal. Record the sample spectrum,
typically co-adding 16-32 scans at a resolution of 4 cm~1 over a range of 4000-400 cm™1,

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to (2-Propoxypyridin-3-yl)boronic
acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169156#2-propoxypyridin-3-yl-boronic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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